molecular formula C9H9FN2 B8469142 1,2-Dimethyl-7-fluorobenzimidazole

1,2-Dimethyl-7-fluorobenzimidazole

Cat. No.: B8469142
M. Wt: 164.18 g/mol
InChI Key: DEZZYBAUYLMATF-UHFFFAOYSA-N
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Description

1,2-Dimethyl-7-fluorobenzimidazole is a fluorinated benzimidazole derivative featuring methyl groups at the 1- and 2-positions and a fluorine atom at the 7-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity. Fluorination and alkyl substitution are common strategies to enhance properties such as metabolic stability, lipophilicity, and target binding affinity.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

7-fluoro-1,2-dimethylbenzimidazole

InChI

InChI=1S/C9H9FN2/c1-6-11-8-5-3-4-7(10)9(8)12(6)2/h3-5H,1-2H3

InChI Key

DEZZYBAUYLMATF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1,2-dimethyl-7-fluorobenzimidazole with structurally related benzimidazole derivatives, focusing on substituent effects, synthetic methodologies, and inferred properties.

Structural and Substituent Analysis
Compound Name Substituents Key Features
1,2-Dimethyl-7-fluorobenzimidazole - 1,2-dimethyl
- 7-fluoro
Compact alkyl groups enhance metabolic stability; fluorine improves electronegativity and bioavailability.
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole - 5-fluoro
- 6-(benzo[d][1,3]dioxol-5-yloxy)
- 2-substituted phenyl
Bulky substituents at 2- and 6-positions may hinder solubility but improve target selectivity. Fluorine at 5-position influences electronic properties.
1-(2-Benzylaminophenyl)-2-phenylbenzimidazole - 1-(2-benzylaminophenyl)
- 2-phenyl
Aromatic substituents enhance π-π stacking interactions; amine groups may facilitate hydrogen bonding.

Key Observations :

  • Fluorine Position : Fluorine at the 7-position (target compound) versus 5-position ( compound) alters electronic distribution and steric effects. Fluorine’s electron-withdrawing nature can increase acidity of adjacent protons, affecting reactivity .
  • Functional Groups: The absence of polar groups (e.g., amines or ethers) in 1,2-dimethyl-7-fluorobenzimidazole may reduce hydrogen-bonding capacity compared to ’s benzylaminophenyl derivative .

Comparison :

  • The target compound’s synthesis may require milder conditions due to smaller substituents, whereas ’s bulky groups necessitate prolonged heating (18 hours) .

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